molecular formula C18H10BrN5S B11976447 4-(1H-benzotriazol-1-yl)-5-(4-bromophenyl)thieno[2,3-d]pyrimidine

4-(1H-benzotriazol-1-yl)-5-(4-bromophenyl)thieno[2,3-d]pyrimidine

Cat. No.: B11976447
M. Wt: 408.3 g/mol
InChI Key: LVVAKSBUEOTAAX-UHFFFAOYSA-N
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Description

4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-5-(4-BROMOPHENYL)THIENO(2,3-D)PYRIMIDINE is a synthetic organic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-5-(4-BROMOPHENYL)THIENO(2,3-D)PYRIMIDINE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the thienopyrimidine core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing reagents.

    Introduction of the benzotriazole moiety: This step may involve nucleophilic substitution reactions where a benzotriazole derivative is introduced to the thienopyrimidine core.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens, alkylating agents, or acylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thienopyrimidine derivatives, while substitution reactions may produce various substituted thienopyrimidines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-5-(4-BROMOPHENYL)THIENO(2,3-D)PYRIMIDINE would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidines: Other compounds in this class may include derivatives with different substituents on the thienopyrimidine core.

    Benzotriazole derivatives: Compounds with different substituents on the benzotriazole ring.

Uniqueness

The uniqueness of 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-5-(4-BROMOPHENYL)THIENO(2,3-D)PYRIMIDINE lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to other similar compounds.

For detailed and specific information, consulting scientific literature and databases is recommended

Properties

Molecular Formula

C18H10BrN5S

Molecular Weight

408.3 g/mol

IUPAC Name

4-(benzotriazol-1-yl)-5-(4-bromophenyl)thieno[2,3-d]pyrimidine

InChI

InChI=1S/C18H10BrN5S/c19-12-7-5-11(6-8-12)13-9-25-18-16(13)17(20-10-21-18)24-15-4-2-1-3-14(15)22-23-24/h1-10H

InChI Key

LVVAKSBUEOTAAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)Br

Origin of Product

United States

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